molecular formula C13H12N6 B7474024 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine

Cat. No. B7474024
M. Wt: 252.27 g/mol
InChI Key: VGYKYWWHCLVONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial activity against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of essential proteins. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine are attributed to its ability to chelate metal ions and form stable complexes.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The fluorescent properties of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a useful tool for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, its ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, one of the limitations of using 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One potential direction is the development of new antibiotics based on its broad-spectrum antimicrobial activity. Additionally, further studies are needed to determine its safety and efficacy as an anticancer agent. Furthermore, its potential use as a fluorescent probe for the detection of metal ions in biological systems warrants further investigation. Overall, the potential applications of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine make it a promising candidate for further research in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine. One of the most common methods involves the reaction of 2-chloromethylpyridine with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product. Other methods involve the use of different starting materials and catalysts to achieve the desired product.

properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYKYWWHCLVONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine

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